molecular formula C19H22ClN3OS B2911327 (2E)-1-{5-[4-(3-chlorophenyl)piperazin-1-yl]thiophen-2-yl}-3-(dimethylamino)prop-2-en-1-one CAS No. 692287-76-6

(2E)-1-{5-[4-(3-chlorophenyl)piperazin-1-yl]thiophen-2-yl}-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B2911327
CAS No.: 692287-76-6
M. Wt: 375.92
InChI Key: GCGNQFIHPVATLG-CMDGGOBGSA-N
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Description

(2E)-1-{5-[4-(3-chlorophenyl)piperazin-1-yl]thiophen-2-yl}-3-(dimethylamino)prop-2-en-1-one is a complex organic compound with a unique structure that includes a piperazine ring, a thiophene ring, and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{5-[4-(3-chlorophenyl)piperazin-1-yl]thiophen-2-yl}-3-(dimethylamino)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3-chlorophenylpiperazine, which is then reacted with 2-thiophenecarboxaldehyde under specific conditions to form the intermediate compound. This intermediate is further reacted with dimethylamine and a suitable base to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require heating or refluxing to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-{5-[4-(3-chlorophenyl)piperazin-1-yl]thiophen-2-yl}-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in simpler, reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-{5-[4-(3-chlorophenyl)piperazin-1-yl]thiophen-2-yl}-3-(dimethylamino)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new organic compounds.

Biology

In biological research, this compound may be used to study its interactions with biological molecules and its potential effects on cellular processes. Its structure suggests it could interact with proteins, enzymes, or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound may have potential therapeutic applications. Research could explore its efficacy as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its biological activity and mechanism of action.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties may make it suitable for applications in electronics, coatings, or polymers.

Mechanism of Action

The mechanism of action of (2E)-1-{5-[4-(3-chlorophenyl)piperazin-1-yl]thiophen-2-yl}-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E)-1-{5-[4-(3-chlorophenyl)piperazin-1-yl]thiophen-2-yl}-3-(dimethylamino)prop-2-en-1-one include other piperazine derivatives, thiophene-containing compounds, and propenone analogs. Examples include:

  • 1-(3-chlorophenyl)piperazine
  • 2-thiophenecarboxaldehyde
  • 3-(dimethylamino)-2-propen-1-one

Uniqueness

What sets this compound apart is its combination of these functional groups in a single molecule. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound (2E)-1-{5-[4-(3-chlorophenyl)piperazin-1-yl]thiophen-2-yl}-3-(dimethylamino)prop-2-en-1-one, commonly referred to as a piperazine derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H24ClN5O3SC_{23}H_{24}ClN_{5}O_{3}S, with a molecular weight of approximately 485.99 g/mol. The structure features a thiophene ring and a piperazine moiety, which are known to enhance pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing piperazine and thiophene structures. For instance, a study on related piperazine derivatives demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

Case Study: Cytotoxicity Evaluation

In a comparative analysis, the compound exhibited an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating potent anticancer activity. The mechanism of action was investigated through cell cycle analysis, revealing that treatment with this compound induced cell cycle arrest at the S and G2/M phases in the respective cancer cells. Additionally, there was a notable increase in the Bax/Bcl-2 ratio and caspase 9 levels in treated cells, suggesting that apoptosis is a key pathway through which this compound exerts its effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins.
  • Cell Cycle Arrest : It effectively halts the progression of the cell cycle at critical checkpoints, particularly the S and G2/M phases.
  • Inhibition of Key Proteins : Similar compounds have been shown to inhibit kinesin spindle protein (KSP), which is crucial for mitotic spindle formation during cell division .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with other piperazine derivatives is essential.

CompoundIC50 (µg/mL)Cell LineMechanism
Compound A0.28MCF-7Apoptosis induction
Compound B9.6HL-60Cell cycle arrest
Compound C2.32MCF-7KSP inhibition

This table illustrates that while the examined compound shows promising activity against breast cancer cells, other derivatives may exhibit varying efficacy across different cell lines.

Properties

IUPAC Name

(E)-1-[5-[4-(3-chlorophenyl)piperazin-1-yl]thiophen-2-yl]-3-(dimethylamino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3OS/c1-21(2)9-8-17(24)18-6-7-19(25-18)23-12-10-22(11-13-23)16-5-3-4-15(20)14-16/h3-9,14H,10-13H2,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGNQFIHPVATLG-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(S1)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=C(S1)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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